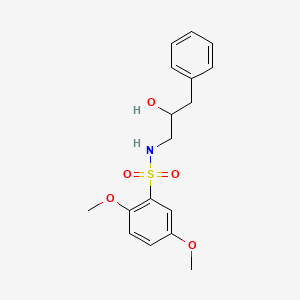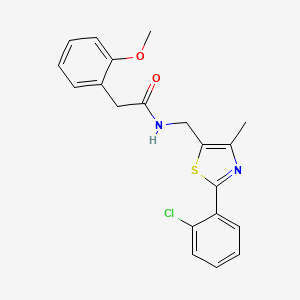
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide, commonly known as CMTM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CMTM is a thiazole derivative that has shown promising results in various studies, making it a subject of interest in the field of medicinal chemistry.
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, including compounds with structural similarities to "N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide," investigates their metabolism in human and rat liver microsomes. This study highlights the metabolic activation pathways that might lead to DNA-reactive products, suggesting a complex bioactivation process that could be relevant to understanding the metabolic fate and environmental impact of similar compounds (Coleman et al., 2000).
Silylation of N-(2-hydroxyphenyl)acetamide
Research into the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds. This work contributes to the understanding of reactions involving acetamide structures and the properties of the resulting heterocycles, potentially guiding the synthesis and application of new materials with similar backbone structures (Lazareva et al., 2017).
Anticancer Activity of Thiazole Derivatives
A study on 5-methyl-4-phenyl thiazole derivatives, including those synthesized from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, explores their anticancer activity. This research indicates the potential therapeutic applications of thiazole and acetamide derivatives in treating cancer, demonstrating the selective cytotoxicity of these compounds against human lung adenocarcinoma cells (Evren et al., 2019).
Inhibition of Fatty Acid Synthesis by Chloroacetamide
A study on the inhibition of fatty acid synthesis in green algae by chloroacetamides highlights the biochemical effects of chloroacetamide compounds on biological systems. This research could be relevant to understanding the mechanisms through which related compounds affect metabolic pathways (Weisshaar & Böger, 1989).
Propriétés
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-13-18(26-20(23-13)15-8-4-5-9-16(15)21)12-22-19(24)11-14-7-3-6-10-17(14)25-2/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTFXZNSQGWGCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2418833.png)
![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418836.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)
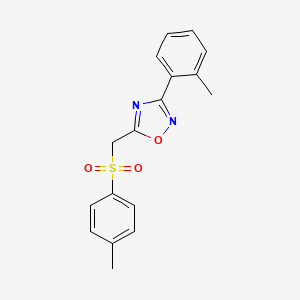
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2418841.png)
![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418843.png)
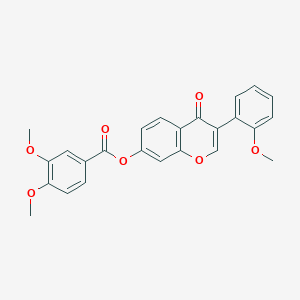

![N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2418848.png)
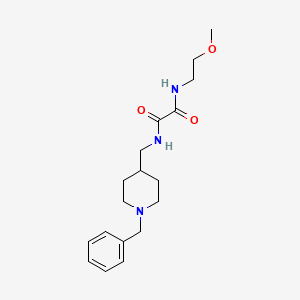
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2418851.png)
